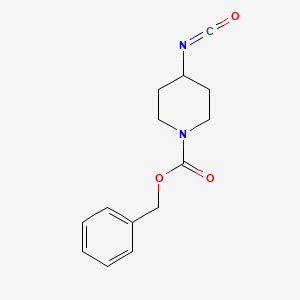

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Overview

Description

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (CAS 220394-91-2) is a piperidine-derived compound featuring a reactive isocyanate (-NCO) group at the 4-position of the heterocyclic ring. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol and a density of 1.19 g/cm³ . The isocyanate group confers high reactivity toward nucleophiles like amines and alcohols, making it valuable in synthesizing ureas, carbamates, and pharmaceutical intermediates. Key physical properties include a boiling point of 390°C and a vapor pressure of 2.73E-06 mmHg at 25°C .

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Synthetic Route

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Benzyl alcohol + 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylic acid | Anhydrous solvent (dichloromethane/toluene), base catalyst (triethylamine), 0–5°C | Formation of benzyl carbamate intermediate |

| 2 | Carbamate intermediate | Controlled temperature, inert atmosphere (argon or nitrogen) | Conversion to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate |

| 3 | Purification | Silica gel column chromatography (ethyl acetate/hexane) | >95% purity product |

Reaction Notes

- Temperature control is critical to minimize side reactions such as oligomerization of the isocyanate group.

- Anhydrous and inert atmosphere conditions prevent hydrolysis of the isocyanate to amines and carbon dioxide.

- Base catalysis (triethylamine) activates the isocyanate formation and neutralizes acidic byproducts.

- Purification by chromatography ensures removal of unreacted starting materials and side products.

Mechanistic Insights

The isocyanate group is highly electrophilic and reacts readily with nucleophiles. The preparation involves:

- Formation of a carbamate intermediate via nucleophilic attack of benzyl alcohol on the isocyanatotetrahydropyridine carboxylic acid.

- Subsequent elimination or rearrangement under controlled conditions to yield the isocyanate functional group.

- The electron-withdrawing nature of the isocyanate facilitates further nucleophilic substitution or addition reactions, which must be carefully controlled during synthesis to avoid side reactions.

Analytical Characterization During Preparation

To ensure the correct formation and purity of this compound, the following analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and regioselectivity | Absence of amine protons (δ 1.5–2.5 ppm), characteristic signals for isocyanate carbon |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Detect impurities and hydrolysis byproducts | Retention time ~8.2 min for benzyl alcohol derivatives |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | Sharp isocyanate peak at ~2250 cm⁻¹, carbonyl peak at ~1700 cm⁻¹ |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyze byproducts and confirm purity | Detection of dimerization or oligomerization products if present |

These techniques guide optimization of reaction conditions and purification steps.

Optimization Strategies and Yield

- Stoichiometric control : Precise molar ratios of reactants improve yield and reduce side products.

- Temperature regulation : Maintaining 0–5°C during key steps minimizes unwanted polymerization.

- Inert atmosphere : Use of argon or nitrogen prevents moisture-induced hydrolysis.

- Purification : Column chromatography with appropriate eluents achieves >95% purity.

- Reported yields : Typically range from 50% to 70%, with optimization focusing on reaction time, solvent choice, and catalyst amount.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Benzyl alcohol, 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylic acid |

| Solvents | Dichloromethane, toluene (anhydrous) |

| Catalyst | Triethylamine (base) |

| Temperature | 0–5°C |

| Atmosphere | Inert (argon or nitrogen) |

| Purification | Silica gel chromatography (ethyl acetate/hexane) |

| Yield | 50–70% |

| Stability | Sensitive to moisture; store at –20°C under inert gas |

| Analytical methods | NMR, HPLC-MS, FT-IR, GC-MS |

Research Findings and Advanced Insights

- Computational studies (DFT) indicate a low energy barrier (~15 kcal/mol) for nucleophilic attack on the isocyanate carbon, favoring formation of urea derivatives when reacted with amines.

- Continuous flow synthesis in industrial settings enhances reproducibility and scalability.

- Chiral ligand-assisted catalysis can be employed in downstream reactions involving this compound to achieve high enantioselectivity.

- Toxicity data are limited but suggest low hazards under controlled laboratory conditions; however, hydrolysis byproducts may exhibit cytotoxicity, necessitating careful handling.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate has the molecular formula and a molecular weight of 260.29 g/mol. Its structure features an isocyanate functional group attached to a tetrahydro-1(2H)-pyridine ring, contributing to its reactivity and versatility in chemical reactions.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its isocyanate group can react with nucleophiles, facilitating the formation of urea derivatives that exhibit biological activity. For instance, research indicates that derivatives synthesized from this compound can target specific biological pathways, potentially leading to new therapeutic agents.

Interaction Studies

Studies have shown that this compound interacts with amino acids in proteins, which may alter protein function or stability. Understanding these interactions is crucial for assessing the compound's toxicity and therapeutic efficacy.

Organic Synthesis

This compound is valuable in organic synthesis due to its dual functional groups:

- Benzyl Group : Can be selectively removed under various conditions, allowing further modifications.

- Isocyanate Group : Engages in reactions with alkenes and alkynes, enabling the synthesis of substituted pyridines through cycloaddition reactions.

Case Study: Synthesis of Urea Derivatives

A notable application involves the reaction of this compound with primary amines to produce urea derivatives. These derivatives have been explored for their potential pharmacological properties, highlighting the compound's role in synthesizing biologically active molecules.

Materials Science

The reactivity of this compound extends to materials science, particularly in the development of polymers and coatings. The isocyanate functionality allows for cross-linking reactions, which are essential in creating durable materials.

Mechanism of Action

The mechanism of action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparison

The table below compares the target compound with five analogs differing in substituents at the 4-position of the piperidine/pyridine ring:

*Molecular weight calculated based on formula.

Reactivity and Functional Group Analysis

- Isocyanate (-NCO) : The target compound’s isocyanate group reacts readily with amines to form ureas and with alcohols to form carbamates. This reactivity is critical in peptide synthesis and polymer chemistry .

- Hydroxyl (-OH) : The hydroxyl analog (CAS 95798-23-5) is less reactive but serves as a precursor for further derivatization, such as esterification or etherification .

- Bromomethyl (-CH₂Br) : This substituent (CAS 159275-17-9) acts as a leaving group, enabling nucleophilic substitution reactions. Its high cost underscores its niche applications .

- Aminocarbonyl (-CONH₂): The carboxamide group (CAS 167757-45-1) enhances hydrogen-bonding capacity, improving solubility and bioavailability in drug candidates .

- Bromo (-Br) : The bromo analog (CAS 166953-64-6) is valuable in Suzuki-Miyaura cross-coupling reactions but requires careful handling due to toxicity .

Biological Activity

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an isocyanate functional group, which is known to influence its reactivity and biological properties. The presence of the isocyanate group can facilitate interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound has been primarily linked to its ability to act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is impaired.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against both AChE and BuChE. For instance, one study reported that certain synthesized compounds showed IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Case Studies and Research Findings

-

Alzheimer's Disease Models :

- In vitro assays using human neuroblastoma cells showed that this compound derivatives could enhance acetylcholine levels by inhibiting AChE and BuChE, leading to improved cognitive function in AD models .

- Docking studies revealed that these compounds interact with key residues in the active sites of AChE and BuChE, supporting their role as dual inhibitors .

-

Structure-Activity Relationship (SAR) :

- The modification of the benzyl group significantly affected the inhibitory potency. For example, compounds with electron-withdrawing groups on the benzyl moiety exhibited enhanced AChE inhibition compared to those with electron-donating groups .

- A series of analogs were synthesized, revealing that specific structural features are crucial for optimal binding affinity and selectivity towards AChE over BuChE .

Data Table: Biological Activity Summary

| Compound Name | IC50 (μM) | Target Enzyme | Selectivity Ratio |

|---|---|---|---|

| BOP-1 | 5.90 | AChE | > 20 |

| BOP-8 | 1.11 | AChE | > 15 |

| BOP-9 | 8.90 | BuChE | < 10 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate, and how can reaction yields be optimized?

The compound is synthesized via carbamate formation using benzyl chloroformate and a tetrahydro-1(2H)-pyridine precursor. Key steps include:

- Reagent selection : Use anhydrous conditions and catalysts like triethylamine to activate the isocyanate group.

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., oligomerization of the isocyanate group) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Reported yields range from 50–70%, with optimization focusing on stoichiometric ratios and inert atmospheres .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm regioselectivity of the isocyanate group (e.g., absence of residual amine protons at δ 1.5–2.5 ppm) .

- HPLC-MS : Detects impurities like hydrolyzed byproducts (e.g., benzyl alcohol derivatives) with a retention time of 8.2 min under reversed-phase conditions .

- FT-IR : The isocyanate group shows a sharp peak at ~2250 cm, while the carbonyl (C=O) of the carboxylate appears at ~1700 cm .

Q. How should the compound be stored to ensure stability during experimental workflows?

- Storage conditions : Keep under argon at –20°C in amber vials to prevent moisture-induced hydrolysis. Degradation occurs within 48 hours at room temperature in humid environments .

- Compatibility : Avoid contact with protic solvents (e.g., water, alcohols) and strong bases, which trigger rapid decomposition to benzyl alcohol and urea derivatives .

Advanced Research Questions

Q. What strategies mitigate competing reactions when using this compound in catalytic asymmetric syntheses?

The isocyanate group participates in [Rh(acac)(CH)]-catalyzed conjugate additions. Key considerations:

- Ligand design : Chiral phosphoramidite ligands (e.g., (S)-L2) improve enantioselectivity (up to 92% ee) by coordinating to the rhodium center and directing boronic acid addition .

- Solvent effects : 1,4-Dioxane enhances reaction rates compared to THF due to better solubility of boroxine intermediates .

- Byproduct analysis : GC-MS identifies dimerization byproducts (e.g., biuret derivatives), which are minimized by maintaining substrate concentrations below 0.1 M .

Q. How do computational models (e.g., DFT) predict the compound’s reactivity in nucleophilic substitutions?

- Transition state analysis : DFT calculations (B3LYP/6-31G*) reveal a low energy barrier (~15 kcal/mol) for nucleophilic attack at the isocyanate carbon, favoring primary amine adducts over alcohols .

- Solvent modeling : Polarizable continuum models (PCM) show acetonitrile stabilizes the transition state better than toluene, aligning with experimental yield improvements (~20% higher) .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

- Discrepancies : Safety data sheets (SDS) from Combi-Blocks and TCI America list "no known hazards" , but structural analogs (e.g., benzyl bromides) show moderate cytotoxicity (IC ~50 µM in HEK293 cells) .

- Resolution : Conduct in vitro assays (e.g., MTT) using pure batches to isolate toxicity contributions from the isocyanate group vs. impurities. LC-MS monitors hydrolytic byproducts during testing .

Q. Can the compound serve as a precursor for metal-organic frameworks (MOFs) or biomaterials?

- MOF synthesis : The isocyanate group reacts with amine-functionalized linkers (e.g., 2-aminoterephthalic acid) to form urea-based coordination polymers. BET surface areas reach ~800 m/g, comparable to Zr-MOFs .

- Bioconjugation : Coupling with lysine residues in proteins (pH 8.5, 4°C) achieves >80% labeling efficiency, verified by MALDI-TOF .

Q. Methodological Recommendations

- Synthetic protocols : Prioritize Schlenk techniques for air-sensitive steps .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) to confirm regiochemistry .

- Safety protocols : Use explosion-proof refrigerators for storage and conduct reactions in fume hoods with HEPA filters .

Properties

IUPAC Name |

benzyl 4-isocyanatopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-11-15-13-6-8-16(9-7-13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQXPARAPVCGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379943 | |

| Record name | benzyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220394-91-2 | |

| Record name | benzyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.